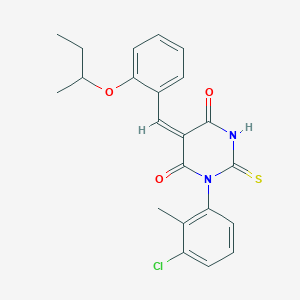
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, also known as MPPP, is a synthetic compound that belongs to the class of drugs called designer drugs. MPPP is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. This compound has gained significant attention in the scientific community due to its potential use in the treatment of various neurological disorders.
Mechanism of Action
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This results in increased alertness, focus, and energy. 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors. However, 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one also has several limitations, such as its high toxicity and potential for abuse.
Future Directions
There are several future directions for research on 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, including its potential use in the treatment of Parkinson's disease, ADHD, and depression. Further studies are needed to determine the optimal dosage and administration of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one for these conditions. Additionally, research is needed to identify potential side effects and long-term risks associated with the use of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one involves the condensation of 4-methylpropiophenone and piperidine in the presence of an acid catalyst. The resulting product is then subjected to a Friedel-Crafts reaction with benzene to obtain the final product. The synthesis of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been the subject of numerous scientific studies due to its potential use in the treatment of various neurological disorders. Research has shown that 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has a high affinity for dopamine receptors in the brain, which makes it a potential candidate for the treatment of Parkinson's disease. 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been studied for its potential use in the treatment of ADHD, narcolepsy, and depression.
properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-17-10-12-19(13-11-17)21(23)16-20(18-8-4-2-5-9-18)22-14-6-3-7-15-22/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNOAYHKBRGPBH-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C2=CC=CC=C2)/N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)

![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)

![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)
![N-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N'-phenylethane-1,2-diamine](/img/structure/B5311625.png)
![4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5311631.png)
![N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5311634.png)
![4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5311637.png)
![3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311654.png)